morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
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Overview
Description
Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic compound that features a morpholine ring, a phenyl group, a pyrrole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyrrole ring, and finally the attachment of the morpholine and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Phenylmorpholine
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its potential as an antifungal agent, anticancer properties, and other pharmacological effects.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives, including those related to this compound. Thiazoles are known to exhibit various biological activities, including antifungal effects. For instance, compounds containing the thiazole moiety have shown promising results against fungal strains such as Candida albicans and Aspergillus species.
Case Study: Antifungal Efficacy
A study evaluated a series of thiazole derivatives for their antifungal activity using the agar dilution method. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against Candida albicans, suggesting that modifications in the thiazole structure could enhance antifungal potency .
Antitumor Activity
This compound has also been investigated for its anticancer properties. Thiazole-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms.
Research Findings
In vitro studies have demonstrated that specific thiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity. For example, a derivative with a methoxy group displayed an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity .
Other Pharmacological Activities
Beyond antifungal and anticancer properties, this compound has been explored for other biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, with MIC values comparable to established antibiotics .
- Anti-inflammatory Properties : Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cellular models.
Summary Table of Biological Activities
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
morpholin-4-yl-(4-phenyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C18H17N3O2S/c22-17(20-10-12-23-13-11-20)16-15(14-6-2-1-3-7-14)19-18(24-16)21-8-4-5-9-21/h1-9H,10-13H2 |
InChI Key |
XTLJRSKULLXYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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